molecular formula C11H15N B13037726 1-(3-Ethylphenyl)prop-2-EN-1-amine

1-(3-Ethylphenyl)prop-2-EN-1-amine

Cat. No.: B13037726
M. Wt: 161.24 g/mol
InChI Key: UPEPXILXYWQTLR-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)prop-2-EN-1-amine is a secondary amine characterized by a propenylamine chain (-CH₂-CH=CH-NH₂) attached to a 3-ethyl-substituted phenyl ring. The ethyl group at the meta position of the aromatic ring introduces steric and electronic effects that influence its physicochemical properties and reactivity. While direct data on this compound’s applications are sparse in the provided evidence, structurally related amines are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile amine functionality and aromatic systems .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(3-ethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-3-9-6-5-7-10(8-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3

InChI Key

UPEPXILXYWQTLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(C=C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-ethylbenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . Another method involves the reaction of 3-ethylphenylacetonitrile with ethylene oxide, followed by hydrolysis and reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Ethylphenyl)prop-2-EN-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Applications References
1-(3-Ethylphenyl)prop-2-EN-1-amine 3-ethylphenyl, propenylamine chain Not explicitly reported Likely moderate polarity due to ethyl group; potential intermediate in organic synthesis
(E)-3-phenylprop-2-en-1-amine (S3) Unsubstituted phenyl, propenylamine chain 133.19 (C₉H₁₁N) NMR δH 4.2 (q), 1.41 (t); used in amine synthesis protocols
5-MeO-DALT N,N-diallyl, 5-methoxyindole substituent 284.39 (C₁₇H₂₁N₂O) Psychoactive tryptamine derivative; sold as "psychedelic crack"
1-(3,3-difluorocyclobutyl)prop-2-en-1-amine hydrochloride Difluorocyclobutyl, hydrochloride salt 157.59 (C₇H₁₀ClF₂N) Enhanced solubility in polar solvents due to salt formation; halogen effects on electronic properties
(E)-4-(3-aminophenyl)-3-buten-1-amine 3-aminophenyl, extended olefinic chain 160.23 (C₁₀H₁₄N₂) Conjugated system for potential electronic applications or catalysis
Ethyl(2-methylprop-2-en-1-yl)(1,3-thiazolidin-4-ylmethyl)amine Thiazolidine ring, branched alkyl groups 200.34 (C₁₀H₂₀N₂S) Heterocyclic structure may improve metabolic stability in drug design

Key Comparative Insights

In contrast, the difluorocyclobutyl group in ’s compound introduces strong electron-withdrawing effects, which could enhance electrophilic reactivity . Salt formation (e.g., hydrochloride in ) significantly improves aqueous solubility, a critical factor for pharmaceutical bioavailability .

Biological Activity 5-MeO-DALT () demonstrates how aromatic indole systems and N-allyl groups confer psychoactive properties, likely via serotonin receptor interactions.

Synthetic Utility The propenylamine chain is a common motif in amine synthesis (e.g., S3 in ). The target compound’s ethylphenyl group could be synthesized via Friedel-Crafts alkylation or cross-coupling, analogous to methods for 3-aminophenyl derivatives in .

Spectroscopic Differentiation

  • Compared to S3’s NMR signals (δH 4.2 for -CH₂- and 1.41 for -CH₃), the target compound’s 3-ethyl group would produce distinct splitting patterns (e.g., triplet for ethyl -CH₂CH₃) and upfield shifts due to reduced electron density .

Biological Activity

1-(3-Ethylphenyl)prop-2-EN-1-amine, also known as (1R)-1-(3-ethylphenyl)prop-2-enylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects. The presence of the ethyl group enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. In vitro studies suggest that it may disrupt tubulin dynamics, leading to cell cycle arrest and apoptosis .
  • Neurotropic Effects : Preliminary studies indicate potential neurotropic effects, suggesting that this compound may promote neurite outgrowth in neuronal cultures. This property could be beneficial for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeSignificant inhibition of MCF-7 cell proliferation
NeurotropicInduction of neurite outgrowth in neuronal models
Enzyme InhibitionModulation of specific enzymatic pathways

Detailed Research Findings

  • Antiproliferative Studies : A study conducted on the compound's effect on MCF-7 cells revealed an IC50 value comparable to established chemotherapeutic agents. The compound's ability to destabilize microtubules was confirmed through tubulin polymerization assays, indicating a mechanism similar to that of vincristine .
  • Neurotropic Studies : In vitro experiments using PC12 neuronal cells demonstrated that treatment with this compound resulted in increased neurite length and number compared to control groups. This suggests a role in promoting neuronal growth and repair mechanisms .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructural DifferenceBiological Activity
(1R)-1-(3-Methylphenyl)prop-2-enylamineMethyl group instead of ethylSimilar antiproliferative effects
(1R)-1-(3-Propylphenyl)prop-2-enylaminePropyl group instead of ethylReduced lipophilicity

The ethyl substitution appears to enhance both lipophilicity and biological activity compared to its methyl and propyl counterparts.

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